1-(furan-2-carbonyl)-4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazine
Description
Properties
IUPAC Name |
furan-2-yl-[4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c1-12-19-16(20-25-12)13-4-5-15(18-11-13)21-6-8-22(9-7-21)17(23)14-3-2-10-24-14/h2-5,10-11H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNMBOBUXIIJJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(furan-2-carbonyl)-4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazine typically involves multiple steps, starting with the preparation of the furan-2-carbonyl chloride. This intermediate is then reacted with 4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazine under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(furan-2-carbonyl)-4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amine derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions include furan-2-carboxylic acid derivatives, amine derivatives, and various substituted piperazine compounds.
Scientific Research Applications
Biological Activities
Research indicates that derivatives of this compound exhibit a range of biological activities including:
- Antimicrobial Activity : Compounds containing the oxadiazole moiety have shown promising results against various bacterial and fungal strains. For instance, studies have highlighted the potential of 1,3,4-thiadiazoles and their derivatives in exhibiting antimicrobial properties .
- Anticancer Properties : The piperazine derivatives have been assessed for their cytotoxic effects on cancer cell lines. Studies demonstrated that certain modifications to the piperazine structure enhance cytotoxicity against human cancer cells such as HT29 (colonic adenocarcinoma) and A549 (lung adenocarcinoma) cells .
- Neuroprotective Effects : The compound's ability to inhibit acetylcholinesterase suggests potential applications in treating neurodegenerative diseases like Alzheimer's disease. This is attributed to the oxadiazole's role in enhancing cholinergic transmission .
Case Studies
Several studies have documented the synthesis and evaluation of this compound:
- Antimicrobial Evaluation : A study synthesized various oxadiazole derivatives and tested them against microbial strains. The results indicated that certain compounds exhibited significant antibacterial activity compared to standard antibiotics .
- Cytotoxicity Assessment : In another investigation, the synthesized piperazine derivatives were tested for cytotoxicity against various cancer cell lines using MTT assays. Results showed that specific modifications led to increased potency against tumor cells while maintaining low toxicity towards normal cells .
Mechanism of Action
The mechanism of action of 1-(furan-2-carbonyl)-4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Piperazine Derivatives with Heterocyclic Substituents
Compounds with 1,2,4-Oxadiazole Motifs
Pharmacological and Physicochemical Insights
- Receptor Binding : The 5-methyl-1,2,4-oxadiazole group in the target compound mimics bioisosteres of carboxylic acids, enhancing CNS penetration while avoiding ionization .
- Solubility : The furan-2-carbonyl group increases lipophilicity (predicted logP ~2.5), whereas pyridine-oxadiazole systems in analogs like 8b () show higher polarity (e.g., m/z 530 [M]+) .
- Metabolic Stability : Methyl substitution on oxadiazole reduces oxidative metabolism compared to ethyl or unsubstituted variants .
Biological Activity
The compound 1-(furan-2-carbonyl)-4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazine is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, antitubercular effects, and other pharmacological applications.
Chemical Structure and Properties
The compound features a complex structure comprising a furan ring, a piperazine moiety, and an oxadiazole-pyridine derivative. The presence of these functional groups is believed to contribute to its biological activity.
Chemical Formula
- Molecular Formula : CHNO
- Molecular Weight : 288.31 g/mol
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. This includes antibacterial, antifungal, and antitubercular activities.
Case Studies
-
Antitubercular Activity :
- A study by Dhumal et al. (2021) evaluated various oxadiazole derivatives against Mycobacterium tuberculosis. Compounds similar to the target compound showed IC values between 1.35 to 2.18 μM, indicating potent activity against tuberculosis pathogens .
- Molecular docking studies highlighted the binding affinity of these compounds to the enzyme enoyl reductase (InhA), crucial for mycolic acid synthesis in mycobacteria .
- General Antimicrobial Effects :
Cytotoxicity Studies
In vitro cytotoxicity assessments have been conducted to ensure that these compounds do not adversely affect human cells. For instance, the most active compounds in the aforementioned studies were found to be non-toxic to HEK-293 cells, suggesting a favorable safety profile for further development .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
| Structural Component | Role in Activity |
|---|---|
| Furan Ring | Enhances lipophilicity and potential interaction with biological membranes |
| Piperazine Moiety | Increases solubility and may influence receptor binding |
| Oxadiazole Group | Known for its antimicrobial properties and ability to disrupt bacterial cell walls |
Q & A
Q. Table 1. Comparative Synthetic Yields Under Varied Conditions
| Solvent | Base | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| DMF | K₂CO₃ | 25 | 62 | 95.3 |
| DCM | Et₃N | 40 | 78 | 97.1 |
| THF | NaHCO₃ | 60 | 45 | 89.7 |
Q. Table 2. Docking Scores for Proposed Targets
| Target (PDB ID) | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|
| EGFR (4HJO) | −9.8 | Oxadiazole-Lys721; Furan-Val702 |
| 5-HT₂A (6WGT) | −8.4 | Piperazine-Asp155; Pyridine-Tyr370 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
